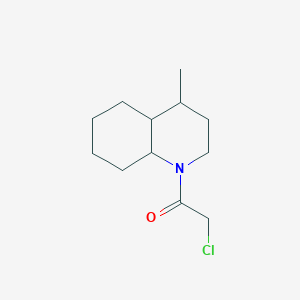

2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one

Vue d'ensemble

Description

“2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 76395-69-2 . It has a molecular weight of 229.75 . The IUPAC name for this compound is 1-(chloroacetyl)-4-methyldecahydroquinoline . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one” is 1S/C12H20ClNO/c1-9-6-7-14 (12 (15)8-13)11-5-3-2-4-10 (9)11/h9-11H,2-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 229.75 . The IUPAC name for this compound is 1-(chloroacetyl)-4-methyldecahydroquinoline .Applications De Recherche Scientifique

Antioxidant and Antidiabetic Agents

Chloroquinoline derivatives, including those structurally related to "2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one," have been synthesized and evaluated for their potential biological activities. One study demonstrated that these compounds possess significant antioxidant properties, which could be beneficial in reducing high glucose levels in the human body, suggesting a promising role as anti-diabetic agents. The antioxidant activity was assessed using the DPPH method, and the compounds exhibited good percentage inhibition compared to ascorbic acid. Additionally, molecular docking studies supported their potential as effective anti-diabetic agents by inhibiting Glycogen Phosphorylase, a protein involved in glucose metabolism (Murugavel et al., 2017).

Molecular Docking and Structure Analysis

Another study focused on the synthesis and structural elucidation of chloroquinoline derivatives, including their interaction with calf thymus DNA (CT-DNA). The research highlighted the importance of chlorine-chlorine short intermolecular contacts, which generate a three-dimensional supramolecular network. This structural feature may underlie the biological activity of these compounds. The study also utilized molecular docking to confirm the nature of binding to CT-DNA, indicating potential applications in understanding drug-DNA interactions and designing novel therapeutic agents (Murugavel et al., 2016).

Neuroprotective and Anticholinesterase Activities

Research into chloroquinoline derivatives has also revealed their potential in neuroprotection and as inhibitors of beta-amyloid aggregation, oxidative stress, and tau-phosphorylation for Alzheimer's disease therapy. Some compounds within this class were found to be potent, non-neurotoxic agents that exhibit significant anticholinesterase activity. Their mechanism involves inhibiting both the catalytic and peripheral anionic site of the enzyme, providing a multifaceted approach to Alzheimer's disease treatment. The compounds were also capable of counteracting Aβ-aggregation, which is a hallmark of Alzheimer's pathology (García-Font et al., 2016).

Antimicrobial Activity

A study on the microwave-assisted synthesis of chloroquinoline derivatives reported their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal organisms. This suggests the potential of these compounds as lead structures for the development of new antimicrobial agents. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their antimicrobial efficacy (Sarveswari & Vijayakumar, 2016).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-chloro-1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO/c1-9-6-7-14(12(15)8-13)11-5-3-2-4-10(9)11/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSUCGPACWGZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C2C1CCCC2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

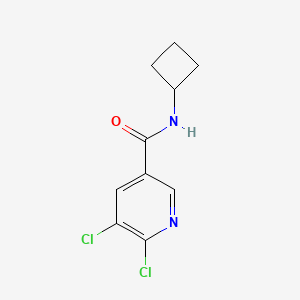

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)